molecular formula C20H17ClO4 B11151582 6-chloro-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one

6-chloro-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one

Cat. No.: B11151582
M. Wt: 356.8 g/mol
InChI Key: QTISGZJXEORXNA-UHFFFAOYSA-N
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Description

6-chloro-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chloro group at the 6th position, a 2-oxo-2-phenylethoxy group at the 7th position, and a propyl group at the 4th position on the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chromen-2-one core structure.

    Etherification: The 2-oxo-2-phenylethoxy group is introduced at the 7th position through an etherification reaction. This involves the reaction of the chromen-2-one derivative with 2-oxo-2-phenylethanol in the presence of a suitable base such as potassium carbonate.

    Alkylation: The propyl group is introduced at the 4th position through an alkylation reaction using propyl bromide or propyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amino or thio derivatives.

Scientific Research Applications

6-chloro-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H17ClO4

Molecular Weight

356.8 g/mol

IUPAC Name

6-chloro-7-phenacyloxy-4-propylchromen-2-one

InChI

InChI=1S/C20H17ClO4/c1-2-6-14-9-20(23)25-18-11-19(16(21)10-15(14)18)24-12-17(22)13-7-4-3-5-8-13/h3-5,7-11H,2,6,12H2,1H3

InChI Key

QTISGZJXEORXNA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=CC=C3

Origin of Product

United States

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